molecular formula C14H23N5 B11759586 {[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11759586
M. Wt: 261.37 g/mol
InChI Key: DGRZESQHEFYBGS-UHFFFAOYSA-N
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Description

{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine is a complex organic compound featuring two pyrazole rings substituted with isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine typically involves the reaction of 1-(propan-2-yl)-1H-pyrazole with formaldehyde and a secondary amine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts such as palladium or platinum can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole rings, especially in the presence of strong bases like sodium hydride, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in anhydrous conditions.

Major Products

    Oxidation: Pyrazole carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, {[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential as a ligand in enzyme inhibition assays. Its ability to interact with specific enzymes makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, the compound is explored for its potential anti-inflammatory and analgesic properties. Its interaction with specific molecular targets in the body could lead to the development of new pain relief medications.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of {[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to the desired biological effect. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(propan-2-yl)-1H-pyrazole
  • 1-(propan-2-yl)-1H-pyrazol-4-ylamine
  • 1-(propan-2-yl)-1H-pyrazol-5-ylamine

Uniqueness

The uniqueness of {[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine lies in its dual pyrazole ring structure, which provides enhanced stability and reactivity compared to its simpler analogs. This structural feature allows for more versatile applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

Molecular Formula

C14H23N5

Molecular Weight

261.37 g/mol

IUPAC Name

1-(2-propan-2-ylpyrazol-3-yl)-N-[(1-propan-2-ylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C14H23N5/c1-11(2)18-10-13(8-17-18)7-15-9-14-5-6-16-19(14)12(3)4/h5-6,8,10-12,15H,7,9H2,1-4H3

InChI Key

DGRZESQHEFYBGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)CNCC2=CC=NN2C(C)C

Origin of Product

United States

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